molecular formula C24H27FN2O3 B2796049 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1705859-23-9

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2796049
CAS No.: 1705859-23-9
M. Wt: 410.489
InChI Key: CGTWDUDNJRZDJY-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a 7-membered azepane ring linked via a carbonyl group at position 2. The azepane ring is further substituted with a 4-fluorophenyl group at position 3. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3/c1-30-22-11-9-21(10-12-22)27-16-19(14-23(27)28)24(29)26-13-3-2-4-18(15-26)17-5-7-20(25)8-6-17/h5-12,18-19H,2-4,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWDUDNJRZDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chalcone Derivatives ()

Chalcones, such as 4'-fluoro-4-methoxychalcone (IC₅₀ = 70.79 μM), share the 4-fluorophenyl and 4-methoxyphenyl substituents with the target compound but differ in their α,β-unsaturated ketone scaffold. Key findings include:

  • Electronegative substituents (e.g., fluorine at para positions) correlate with higher potency. For example, compound 2j (4-bromo, 5-iodo, 4-fluoro) exhibits an IC₅₀ of 4.703 μM, while methoxy-substituted analogs like 2p show reduced activity (IC₅₀ = 70.79 μM) .
  • Dihedral angles between aromatic rings in chalcones range from 7.14° to 56.26°, influencing planarity and target binding .

Inference for Target Compound: The 4-fluorophenyl group may enhance potency compared to methoxy-substituted analogs, while the azepane-pyrrolidinone scaffold could introduce distinct conformational flexibility.

Heterocyclic Core Modifications

Piperazine-Linked Pyrrolidinones ()

1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one () shares the pyrrolidin-2-one and 4-methoxyphenyl groups but replaces azepane with a piperazine ring.

Azetidinone Derivatives ()

Compounds like 1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)azetidin-2-one feature a 4-membered β-lactam ring, which is structurally distinct but highlights the role of ring size in metabolic stability and target engagement.

Key Structural Differences :

Feature Target Compound Piperazine Analog () Azetidinone ()
Core Ring Pyrrolidin-2-one Pyrrolidin-2-one Azetidin-2-one (β-lactam)
Linked Heterocycle Azepane (7-membered) Piperazine (6-membered) N/A
Aromatic Substituents 4-Fluorophenyl, 4-methoxyphenyl 3-Trifluoromethylphenyl 4-Fluorophenyl

Pyrrolidinone Derivatives with Fluorophenyl Groups

  • 1-(4-Fluorophenyl)pyrrolidin-2-one (): A simpler analog lacking the azepane-carbonyl and 4-methoxyphenyl groups. The absence of these moieties likely reduces steric bulk and alters solubility.
  • 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (): Substitution at position 3 with fluorine and an amino group at position 4. The amino group may improve aqueous solubility but reduce metabolic stability compared to the target compound’s azepane-carbonyl group.

Research Findings and Implications

  • Electronegativity Trends : Fluorine at para positions enhances activity in chalcones (e.g., 2j vs. 2p, IC₅₀ = 4.703 μM vs. 70.79 μM) . This suggests the 4-fluorophenyl group in the target compound may confer favorable binding interactions.
  • Scaffold Flexibility : The azepane-carbonyl linkage could improve bioavailability compared to rigid scaffolds like chalcones or piperazines, as larger rings often enhance membrane penetration .
  • Synthetic Feasibility : and demonstrate successful synthesis of complex heterocycles via coupling reactions, supporting the feasibility of modifying the target compound’s substituents for optimization.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the azepane and pyrrolidin-2-one cores. Key intermediates include:

  • 4-Fluorophenyl-substituted azepane : Synthesized via reductive amination or nucleophilic substitution reactions.
  • 1-(4-Methoxyphenyl)pyrrolidin-2-one : Formed through cyclization of γ-lactam precursors. Final coupling of these intermediates is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbonyl bridge. Characterization relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of fluorophenyl (δ ~7.1–7.3 ppm for aromatic protons) and methoxyphenyl (δ ~3.8 ppm for -OCH₃) groups.
  • Mass Spectrometry : HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 437.52 for C₂₇H₂₆FN₂O₃).
  • X-ray Crystallography : Resolves stereochemistry and confirms azepane-pyrrolidinone connectivity in crystalline form .

Q. What are the solubility and thermal stability profiles under different experimental conditions?

Solubility is solvent-dependent:

  • Polar solvents : Moderate solubility in DMSO or DMF.
  • Non-polar solvents : Low solubility in hexane or ether. Thermal stability assessments (TGA/DSC) show decomposition above 250°C, with melting points typically between 180–200°C .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

The 4-fluorophenyl moiety enhances:

  • Lipophilicity : Increases logP values, improving membrane permeability.
  • Electron-withdrawing effects : Stabilizes the azepane carbonyl via resonance. Comparative studies with non-fluorinated analogs show reduced metabolic stability in hepatic microsomal assays .

Q. What biological activities are documented for structurally similar compounds?

Analogous compounds exhibit:

  • Neuropharmacological activity : Modulation of serotonin/dopamine receptors (e.g., piperazine-azepane hybrids).
  • Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10–50 µM in murine macrophages) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Design of Experiments (DOE) : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. acetonitrile) to maximize azepane cyclization efficiency.
  • Reaction Monitoring : Use HPLC or TLC to track intermediate purity and minimize side reactions (e.g., over-oxidation).
  • Microwave-assisted synthesis : Reduces reaction time for coupling steps by 30–50% .

Q. How can contradictions in reported biological activity data be resolved?

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and controls.
  • Structural Analogs : Test derivatives with modified fluorophenyl or methoxyphenyl groups to isolate pharmacophores.
  • Computational Docking : Predict binding affinities to targets (e.g., 5-HT₂A receptors) using AutoDock Vina .

Q. What computational strategies predict the compound’s reactivity and stability?

  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models electron density distribution to identify reactive sites (e.g., azepane carbonyl).
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and degradation pathways in aqueous environments .

Q. What strategies improve selectivity in functionalizing the pyrrolidin-2-one ring?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the lactam nitrogen during fluorophenyl coupling.
  • Catalyst Optimization : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective synthesis of stereocenters .

Q. How can derivatives be designed to enhance pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and improve aqueous solubility.
  • Metabolic Stability : Replace labile methoxyphenyl groups with trifluoromethoxy analogs to resist CYP450 oxidation .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Safety Protocols : Follow GHS guidelines for handling fluorinated compounds, including fume hood use and waste disposal .

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